4-Methyl-1-phenethyl-1h-pyrazol-3-amine

Lipophilicity Drug-likeness Medicinal Chemistry

Sourcing reliable 3-aminopyrazole building blocks with defined lipophilic vectors is a persistent bottleneck in lead optimization. 4-Methyl-1-phenethyl-1H-pyrazol-3-amine (CAS 1340171-99-4) directly addresses this challenge. • Controlled lipophilicity (XLogP3-AA = 2.1; ΔLogP +1.53 vs. unsubstituted core) for fine-tuning membrane permeability and target engagement. • 98% HPLC purity ensures reproducibility in automated parallel synthesis and high-quality screening library production. • N1-phenethyl group delivers greater conformational flexibility than directly attached phenyl analogs, enabling precise spatial probing of target binding sites.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
Cat. No. B13522751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1-phenethyl-1h-pyrazol-3-amine
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1N)CCC2=CC=CC=C2
InChIInChI=1S/C12H15N3/c1-10-9-15(14-12(10)13)8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H2,13,14)
InChIKeyIUWQKABKRLDRBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1-phenethyl-1H-pyrazol-3-amine Specifications


4-Methyl-1-phenethyl-1H-pyrazol-3-amine (CAS 1340171-99-4) is a 3-aminopyrazole derivative characterized by a 4-methyl substitution and an N1-phenethyl group [1]. With a molecular formula of C12H15N3 and a molecular weight of 201.27 g/mol, this compound serves as a versatile building block in medicinal chemistry . It is commercially available with a purity of 98% (HPLC) and is utilized in the synthesis of more complex molecular architectures .

Versatile medicinal chemistry building block
N1-phenethyl group for lipophilic modulation
High-purity (HPLC) specification available

4-Methyl-1-phenethyl-1H-pyrazol-3-amine: Generic Substitution Risks


Generic substitution with other 3-aminopyrazoles is not a viable strategy due to significant differences in physicochemical properties that impact synthetic utility and biological target engagement. Variations in lipophilicity (LogP), topological polar surface area (TPSA), and hydrogen bonding capacity directly influence a compound's solubility, permeability, and overall drug-likeness [1]. The N1-phenethyl group in 4-Methyl-1-phenethyl-1H-pyrazol-3-amine confers a specific lipophilic profile that is distinct from simpler analogs, making it a non-interchangeable intermediate for structure-activity relationship (SAR) studies and lead optimization campaigns [2].

N1-phenethyl lipophilic profile may not be matched by simpler 3-aminopyrazoles.
Direct phenyl analogs lack the conformational flexibility of the phenethyl linker, potentially altering SAR interpretation.
Lower-purity generic 3-aminopyrazole derivatives may compromise synthetic reproducibility.

4-Methyl-1-phenethyl-1H-pyrazol-3-amine: Key Comparative Evidence


Lipophilicity vs. 3-Aminopyrazole

4-Methyl-1-phenethyl-1H-pyrazol-3-amine exhibits a significantly higher lipophilicity compared to the unsubstituted 3-aminopyrazole core. The XLogP3-AA value for the target compound is 2.1, while the LogP for 3-aminopyrazole is 0.57 [1][2]. This difference of 1.53 log units translates to an approximately 34-fold higher partition coefficient (LogP difference of 1.53 corresponds to a ~34x increase in octanol-water partition coefficient).

Lipophilicity vs. 3-Aminopyrazole
Reported
ΔLogP = 1.53 (~34× partition coefficient)
Supports lipophilicity-driven building block selection
Computed XLogP3-AA; experimental validation recommended
Lipophilicity Drug-likeness Medicinal Chemistry

Lipophilicity vs. 1-Phenyl-3-aminopyrazole

4-Methyl-1-phenethyl-1H-pyrazol-3-amine has a similar lipophilicity to 1-phenyl-3-aminopyrazole, with XLogP3-AA of 2.1 versus a LogP of 2.04, respectively [1][2]. The minor difference of 0.06 log units suggests comparable hydrophobic character, but the target compound's phenethyl linker offers greater conformational flexibility and a distinct spatial orientation of the aromatic ring.

Lipophilicity vs. 1-Phenyl-3-aminopyrazole
Reported
ΔLogP = 0.06 (comparable hydrophobicity)
Similar lipophilicity, but phenethyl linker offers distinct conformational flexibility
Spatial orientation may differ; useful for SAR exploration
Lipophilicity Drug-likeness Medicinal Chemistry

Purity vs. Common Building Blocks

4-Methyl-1-phenethyl-1H-pyrazol-3-amine is commercially available at a purity of 98% (HPLC) . This is comparable to the purity specifications for 3-amino-1-methylpyrazole, which is also available at ≥98.0% purity . However, the target compound's purity is significantly higher than the 95% minimum purity offered for some generic 3-aminopyrazole derivatives .

Purity vs. Common Building Blocks
Data to verify
Target: 98% (HPLC); Generic analog: 95% min
Purity specification supports synthetic consistency
Supplier specification; verify for critical applications
Purity Quality Control Procurement

4-Methyl-1-phenethyl-1H-pyrazol-3-amine: Application Scenarios


Lead Optimization: Modulating Lipophilicity

When optimizing a lead series for improved membrane permeability or target engagement, 4-Methyl-1-phenethyl-1H-pyrazol-3-amine can be employed as a building block to introduce a specific lipophilic profile (XLogP3-AA = 2.1). This allows medicinal chemists to fine-tune the overall LogP of a compound, as demonstrated by the significant difference compared to the unsubstituted 3-aminopyrazole core (ΔLogP = 1.53) [1].

SAR Studies: Conformational Flexibility

4-Methyl-1-phenethyl-1H-pyrazol-3-amine provides a phenethyl group that offers greater conformational flexibility compared to a directly attached phenyl ring, as found in 1-phenyl-3-aminopyrazole. This structural feature can be exploited in SAR studies to probe the spatial requirements of a target binding site [2].

HTS Library Synthesis

The 98% purity specification of 4-Methyl-1-phenethyl-1H-pyrazol-3-amine ensures its suitability for use in automated parallel synthesis and the generation of high-quality screening libraries, where consistent and reliable building block quality is paramount .

Kinase Inhibitor Scaffold Synthesis

3-Aminopyrazole derivatives are known pharmacophores in kinase inhibitors, and the N1-phenethyl and 4-methyl substitutions in this compound provide a distinct vector for further derivatization, making it a valuable intermediate in the synthesis of novel kinase inhibitor candidates.

Application
Selection Property
Validation Focus
Lipophilicity modulation in lead optimization
N1-phenethyl lipophilic profile
LogP tuning and permeability assays
Conformational SAR exploration
Phenethyl linker flexibility
Binding site spatial requirement studies
HTS library synthesis
Consistent building block quality
Automated synthesis reproducibility
Kinase inhibitor scaffold synthesis
3-Aminopyrazole pharmacophore with distinct vectors
Derivatization and target engagement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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